Ethyl 4-(2-oxopropyl)benzoate Ethyl 4-(2-oxopropyl)benzoate
Brand Name: Vulcanchem
CAS No.: 73013-51-1
VCID: VC2382638
InChI: InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)CC(=O)C
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Ethyl 4-(2-oxopropyl)benzoate

CAS No.: 73013-51-1

Cat. No.: VC2382638

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-oxopropyl)benzoate - 73013-51-1

Specification

CAS No. 73013-51-1
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name ethyl 4-(2-oxopropyl)benzoate
Standard InChI InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3
Standard InChI Key RJNSZJDYXNBUEF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)CC(=O)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CC(=O)C

Introduction

Ethyl 4-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It is identified by the CAS number 73013-51-1 . This compound is a derivative of benzoic acid, featuring an ethyl ester group and a ketone functional group, which makes it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of ethyl 4-(2-oxopropyl)benzoate typically involves the esterification of 4-(2-oxopropyl)benzoic acid with ethanol. This reaction can be catalyzed by acids like sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified using methods such as recrystallization or column chromatography.

Chemical Reactions

Ethyl 4-(2-oxopropyl)benzoate can undergo various chemical reactions:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4).

  • Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols.

Biological Activities

While specific biological activities of ethyl 4-(2-oxopropyl)benzoate are not extensively documented, compounds with similar structures, such as methyl 4-(2-oxopropyl)benzoate, have shown potential anti-inflammatory and antimicrobial properties. Further research is needed to explore the biological activities of ethyl 4-(2-oxopropyl)benzoate.

Applications in Research and Industry

Ethyl 4-(2-oxopropyl)benzoate serves as an intermediate in organic synthesis, contributing to the development of more complex molecules. Its applications in chemistry and biology are primarily focused on its role as a building block for synthesizing biologically active compounds and specialty chemicals.

Safety Information

Ethyl 4-(2-oxopropyl)benzoate is classified with a hazard statement of H302, indicating it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

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